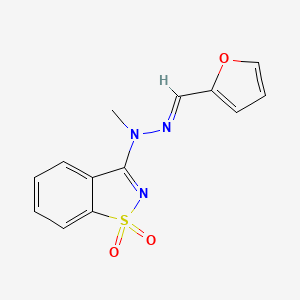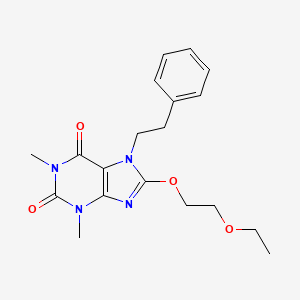
2-Furaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE is a complex organic compound that features a furan ring, a benzisothiazole moiety, and a hydrazone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE typically involves the condensation of 2-furaldehyde with a hydrazone derivative of benzisothiazole. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines or other reduced forms.
Substitution: The furan and benzisothiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE: Unique due to the combination of furan, benzisothiazole, and hydrazone moieties.
2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-ETHYLHYDRAZONE: Similar structure with an ethyl group instead of a methyl group.
2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-PHENYLHYDRAZONE: Contains a phenyl group, offering different chemical and biological properties.
Uniqueness
The uniqueness of 2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE lies in its specific structural combination, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H11N3O3S |
|---|---|
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H11N3O3S/c1-16(14-9-10-5-4-8-19-10)13-11-6-2-3-7-12(11)20(17,18)15-13/h2-9H,1H3/b14-9+ |
Clé InChI |
SWCGVLKCKVLWJF-NTEUORMPSA-N |
SMILES isomérique |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CO3 |
SMILES canonique |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CO3 |
Solubilité |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609120.png)
![2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11609125.png)
![N,N-diethyl-4-{(Z)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}aniline](/img/structure/B11609133.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B11609141.png)
![2-Allyl-6-[(1-ethyl-1H-benzoimidazol-2-ylamino)-methyl]-phenol](/img/structure/B11609142.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] thiophene-2-carboxylate](/img/structure/B11609148.png)
![5-{2-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B11609161.png)
![3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11609166.png)

![3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11609188.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide](/img/structure/B11609189.png)
![ethyl 5-[(furan-2-ylcarbonyl)oxy]-2-methyl-1-(propan-2-yl)-1H-indole-3-carboxylate](/img/structure/B11609193.png)
![7-(3,4-dichlorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11609203.png)
methanone](/img/structure/B11609207.png)
